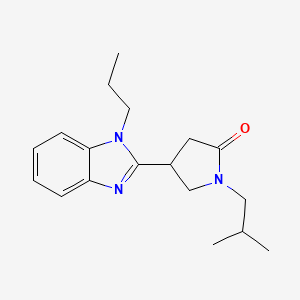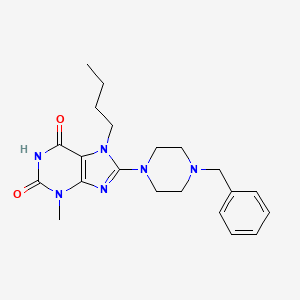![molecular formula C16H27N5O B6417692 1-(azepan-1-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one CAS No. 1060213-40-2](/img/structure/B6417692.png)
1-(azepan-1-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(azepan-1-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one, otherwise known as 1-azepan-2-yl-4-piperazin-1-yl-1-methyl-1H-imidazol-2-one, is a compound that has been studied extensively for its potential applications in scientific research. It is a derivative of piperazine, which is a cyclic compound that has been used in the synthesis of a variety of pharmaceuticals, including antihistamines and antipsychotics. 1-azepan-2-yl-4-piperazin-1-yl-1-methyl-1H-imidazol-2-one is a unique compound that has been found to possess a range of interesting properties, including the ability to modulate certain biochemical and physiological processes.
科学的研究の応用
1-azepan-2-yl-4-piperazin-1-yl-1-methyl-1H-imidazol-2-one has been studied for its potential applications in scientific research. It has been found to possess a range of interesting properties, including the ability to modulate certain biochemical and physiological processes. For example, it has been found to have an inhibitory effect on the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been found to have a stimulatory effect on the activity of enzymes such as tyrosine hydroxylase, which is involved in the synthesis of neurotransmitters such as dopamine.
作用機序
The exact mechanism of action of 1-azepan-2-yl-4-piperazin-1-yl-1-methyl-1H-imidazol-2-one is not yet fully understood. However, it is thought to interact with certain receptors in the body, such as the serotonin 5-HT2A receptor, and to modulate the activity of enzymes such as COX-2 and tyrosine hydroxylase. It is also thought to have an effect on the production of certain hormones, such as cortisol.
Biochemical and Physiological Effects
1-azepan-2-yl-4-piperazin-1-yl-1-methyl-1H-imidazol-2-one has been found to have a range of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of enzymes such as COX-2, which is involved in inflammation. It has also been found to have a stimulatory effect on the activity of enzymes such as tyrosine hydroxylase, which is involved in the synthesis of neurotransmitters such as dopamine. It is also thought to have an effect on the production of certain hormones, such as cortisol.
実験室実験の利点と制限
1-azepan-2-yl-4-piperazin-1-yl-1-methyl-1H-imidazol-2-one is a compound that has a range of advantages and limitations for lab experiments. One of the advantages of using this compound is that it is relatively easy to synthesize, which makes it a useful tool for researchers. Furthermore, it is relatively stable and has a low toxicity, which makes it safe to use in experiments. However, it is important to note that 1-azepan-2-yl-4-piperazin-1-yl-1-methyl-1H-imidazol-2-one is a relatively new compound and its effects have not yet been fully studied. Therefore, it is important to use caution when using this compound in experiments.
将来の方向性
1-azepan-2-yl-4-piperazin-1-yl-1-methyl-1H-imidazol-2-one is a relatively new compound and its effects have not yet been fully studied. Therefore, there are a number of potential future directions for research on this compound. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify any potential side effects. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of inflammation and neurological disorders. Finally, further research could be conducted to explore the potential of this compound as a tool for drug development and to identify any potential drug interactions.
合成法
1-azepan-2-yl-4-piperazin-1-yl-1-methyl-1H-imidazol-2-one is synthesized by a two-step process. The first step involves the reaction of piperazine with 1-methyl-1H-imidazol-2-one in the presence of a base, such as sodium hydroxide. This reaction produces 1-azepan-2-yl-4-piperazin-1-yl-1-methyl-1H-imidazol-2-one and piperidine. The second step involves the removal of the piperidine by acidification and extraction.
特性
IUPAC Name |
1-(azepan-1-yl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c1-18-9-6-17-16(18)21-12-10-19(11-13-21)14-15(22)20-7-4-2-3-5-8-20/h6,9H,2-5,7-8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSJDPDPXQZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6417614.png)

![3-[(2-fluorophenyl)methyl]-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417630.png)
![8-[2-(diethylamino)ethyl]-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417635.png)
![3-[(4-chlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417642.png)
![8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417650.png)
![3-[(3-chlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417659.png)
![3-methyl-7-(2-phenylethyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417670.png)

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-(propan-2-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6417681.png)
![1,7-dimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417688.png)
![2-phenoxy-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6417694.png)
![3-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide](/img/structure/B6417697.png)
![2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417700.png)